2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused with a thiazole ring. These compounds are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer different advantages in terms of reaction conditions, yields, and scalability.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves the treatment of 2-mercaptoaniline with acid chlorides . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Used in the development of dyes, rubber accelerators, and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with various molecular targets. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes, leading to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Ethoxzolamide: A benzothiazole derivative used as a diuretic and antiglaucoma agent.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): An antimicrobial agent used in industrial applications.
Dimazole: An antifungal agent containing a benzothiazole moiety.
Uniqueness
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE stands out due to its unique combination of chloro and difluoromethoxy substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F2N2O2S2/c17-9-1-6-13-12(7-9)22-15(26-13)25-8-14(23)21-10-2-4-11(5-3-10)24-16(18,19)20/h1-7H,8H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIBIYVUTJLVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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